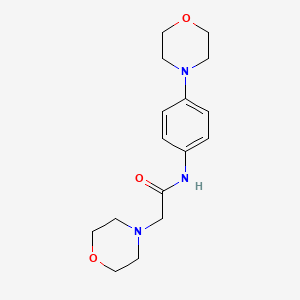![molecular formula C26H20ClFN4O3 B2403849 N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216585-53-3](/img/structure/B2403849.png)
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3 and its molecular weight is 490.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Hepatitis B Inhibition
A study by Ivashchenko et al. (2019) synthesized a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, and evaluated its application as a hepatitis B inhibitor. The compound demonstrated nanomolar inhibitory activity against Hepatitis B virus in vitro.
2. Antiallergic Properties
Research by Menciu et al. (1999) developed N-(pyridin-4-yl)-(indol-3-yl)acetamides, which bear structural similarities to the compound . They found that these compounds had significant antiallergic properties, with one of the amides being substantially more potent than known antiallergic drugs.
3. Lipase and α-Glucosidase Inhibition
In a study by Bekircan et al. (2015), derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and tested for their lipase and α-glucosidase inhibition activities. The study found significant inhibitory activities in some of the synthesized compounds.
4. Antibacterial and Antifungal Activities
Research conducted by Debnath and Ganguly (2015) involved the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. These compounds showed promising antibacterial and antifungal activities against various pathogenic microorganisms.
5. Potential in Dye-Sensitized Solar Cells
A study by Mary et al. (2020) investigated the photochemical and thermochemical modeling of bioactive benzothiazolinone acetamide analogs. These compounds were found to show good light harvesting efficiency and free energy of electron injection, suggesting potential use in dye-sensitized solar cells.
6. Antimicrobial Activity
Krátký, Vinšová, and Stolaříková (2017) in their research on rhodanine-3-acetic acid derivatives Krátký, Vinšová, and Stolaříková (2017) found N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide to show high activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications.
7. Analgesic Properties
Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides and evaluated them for analgesic activity Fouchard et al. (2001). Some of these compounds exhibited promising analgesic properties, comparable to reference drugs like flupirtine and ibuprofen.
8. Antioxidant Activity
Gopi and Dhanaraju (2020) investigated N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives for their antioxidant activity Gopi and Dhanaraju (2020). The compounds showed considerable activity, with some demonstrating remarkable activity at low concentrations.
9. Potential in Molecular Imaging of Glioma
Cheung et al. (2014) synthesized a novel translocator protein (TSPO) ligand, which showed promise as a probe for molecular imaging of glioma Cheung et al. (2014). This research suggests potential applications in cancer imaging.
10. QSAR Studies for Antibacterial Agents
Desai et al. (2008) conducted QSAR studies on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides for their antibacterial activity Desai et al. (2008). The study provided insights into the structural and physicochemical parameters influencing antibacterial efficacy.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3/c1-35-20-8-5-16(6-9-20)13-31-15-29-24-21-12-18(28)7-10-22(21)32(25(24)26(31)34)14-23(33)30-19-4-2-3-17(27)11-19/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVLUWOBLZGTHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

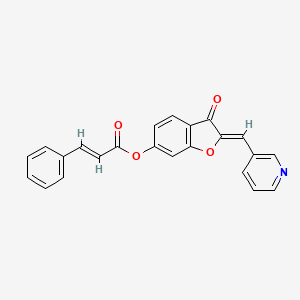
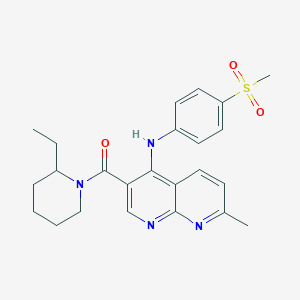
![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)


![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)
![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)
![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)
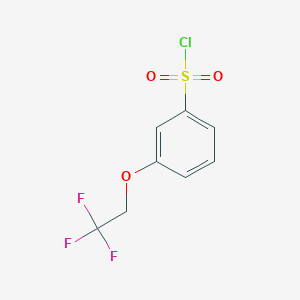
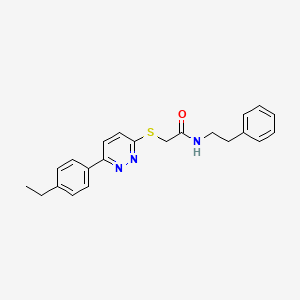
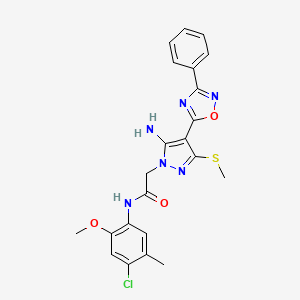
![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2403782.png)
![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)
